
Benzene, 1,1'-(2-nitroethylidene)bis(4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a nitroethylidene group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated benzene derivatives.
科学的研究の応用
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The benzene ring provides a hydrophobic environment, facilitating interactions with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
- Benzene, 1,1’-oxybis(4-methyl-)
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) is unique due to the presence of the nitroethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo specific redox reactions, making this compound valuable in various chemical and biological applications.
特性
CAS番号 |
85078-26-8 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
1-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)16(11-17(18)19)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChIキー |
UJXJGTJGQDRICC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
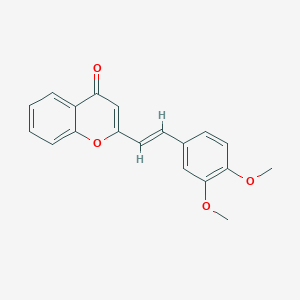
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
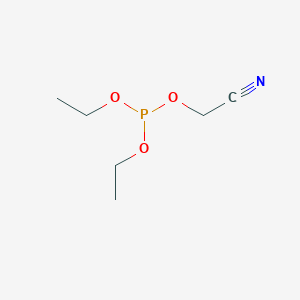
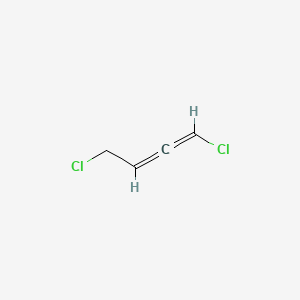

![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
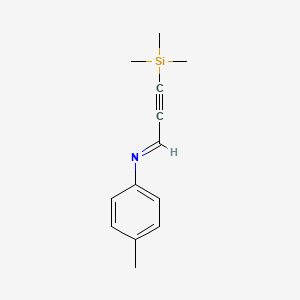
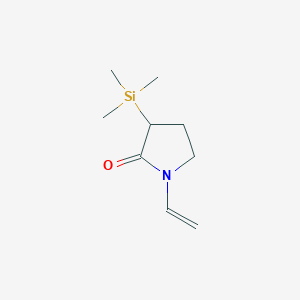
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
